molecular formula C17H26N2O B248310 3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B248310
M. Wt: 274.4 g/mol
InChI Key: CBARPLBGFMDFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a propionamide moiety attached to a p-tolyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Dimethyl Groups: The piperidine ring is then substituted with dimethyl groups at the 3 and 5 positions using suitable reagents.

    Attachment of the Propionamide Moiety: The propionamide group is introduced through an amide bond formation reaction.

    Attachment of the p-Tolyl Group: Finally, the p-tolyl group is attached to the propionamide moiety through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-piperidin-1-yl)-propylamine: This compound shares the piperidine ring structure but lacks the propionamide and p-tolyl groups.

    N-p-tolyl-propionamide: This compound contains the propionamide and p-tolyl groups but lacks the piperidine ring.

Uniqueness

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide is unique due to its combination of a substituted piperidine ring, a propionamide moiety, and a p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-4-6-16(7-5-13)18-17(20)8-9-19-11-14(2)10-15(3)12-19/h4-7,14-15H,8-12H2,1-3H3,(H,18,20)

InChI Key

CBARPLBGFMDFLQ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)C)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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